PWT33597 -

PWT33597

Catalog Number: EVT-281723
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PWT33597, also known as VDC-597, is an orally bioavailable dual inhibitor of phosphatidylinositide 3-kinase (PI3K) alpha and mammalian target of rapamycin (mTOR) kinase with potential antineoplastic activity. PI3K alpha/mTOR dual inhibitor PWT33597 selectively inhibits both PI3K alpha kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in PI3K/mTOR-overexpressing tumor cells.
Overview

PWT33597, also referred to as VDC-597, is an orally bioavailable compound that functions as a dual inhibitor of phosphatidylinositide 3-kinase alpha and mammalian target of rapamycin. This compound has garnered attention for its potential antineoplastic activity, particularly in the context of tumors that overexpress the PI3K/mTOR signaling pathway. By selectively inhibiting these key kinases, PWT33597 may induce apoptosis in tumor cells and inhibit their growth, making it a candidate for cancer therapy .

Source and Classification

PWT33597 is classified under the category of small-molecule inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival. The compound is synthesized as a solid powder with a purity greater than 98%, indicating its suitability for research applications . It is primarily sourced from the United States and is intended for in vitro studies rather than therapeutic use in humans or animals.

Synthesis Analysis

Methods and Technical Details

The synthesis of PWT33597 involves several key steps that typically include the formation of imidazoquinoline derivatives. While specific synthetic routes are proprietary, general methodologies for similar compounds often utilize techniques such as:

  • Condensation Reactions: Combining appropriate precursors to form the core imidazoquinoline structure.
  • Functional Group Modifications: Introducing various functional groups to enhance selectivity and potency against target kinases.
  • Purification Techniques: Employing chromatography methods to isolate the desired product with high purity.

The synthesis process is critical as it directly impacts the efficacy and bioavailability of the compound in biological systems .

Molecular Structure Analysis

Structure and Data

PWT33597 features a complex molecular structure characterized by its imidazo[4,5-c]quinoline backbone. The specific arrangement of atoms within this structure contributes to its ability to interact with target kinases. Although detailed structural data such as molecular formula or three-dimensional conformation are not provided in the available literature, compounds in this class typically exhibit:

  • Molecular Weight: Approximately 400-500 g/mol.
  • Functional Groups: Presence of heterocycles and aromatic rings which are common in kinase inhibitors.

Understanding the molecular structure is essential for elucidating its interaction with PI3K alpha and mTOR kinases .

Chemical Reactions Analysis

Reactions and Technical Details

PWT33597 engages in specific chemical interactions with its target enzymes through competitive inhibition. The mechanism involves binding to the ATP-binding site of both phosphatidylinositide 3-kinase alpha and mammalian target of rapamycin, thereby preventing substrate phosphorylation. This inhibition leads to downstream effects on cellular signaling pathways that regulate growth and survival.

Key reactions include:

  • Inhibition of Kinase Activity: By occupying the ATP-binding site, PWT33597 effectively reduces the phosphorylation of downstream targets involved in cell cycle progression.
  • Induction of Apoptosis: The disruption of signaling cascades can trigger apoptotic pathways in cancer cells .
Mechanism of Action

Process and Data

The mechanism of action for PWT33597 primarily revolves around its dual inhibition of PI3K alpha and mTOR pathways. Upon administration, PWT33597 binds to these kinases, leading to:

  1. Disruption of Phosphatidylinositol 3,4,5-trisphosphate Production: This reduces Akt activation, a critical mediator of cell survival.
  2. Inhibition of mTORC1: This leads to decreased protein synthesis and cell proliferation by inhibiting key substrates such as ribosomal protein S6 kinase polypeptide 1.

This multi-faceted action results in significant antitumor effects in preclinical models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide
  • Shelf Life: Greater than five years when stored properly at low temperatures (0 - 4 °C short-term; -20 °C long-term).

Chemical Properties

PWT33597 exhibits characteristics typical of small-molecule inhibitors:

  • Stability: Maintains stability under recommended storage conditions.
  • Purity: High purity (>98%) ensures reliability for experimental applications.

These properties are crucial for ensuring effective use in laboratory settings .

Applications

PWT33597 has potential applications primarily within scientific research focused on cancer therapeutics. Its role as a dual inhibitor makes it a valuable tool for studying:

  • Cancer Biology: Understanding the role of PI3K/mTOR signaling in tumorigenesis.
  • Drug Development: As a lead compound for developing more selective inhibitors targeting specific cancer types.
  • Preclinical Studies: Evaluating efficacy and safety profiles before clinical trials.

Research continues to explore its effectiveness against various cancer models, particularly those resistant to conventional therapies targeting single pathways within the PI3K/Akt/mTOR axis .

Introduction to PWT33597 as a Dual PI3Kα/mTOR Inhibitor

Classification Within Small-Molecule Kinase Inhibitors

PWT33597 (VDC-597) is a dual-target ATP-competitive inhibitor blocking phosphatidylinositol-3-kinase alpha (PI3Kα) and mechanistic target of rapamycin (mTOR) kinases. It belongs to the class I PI3K inhibitor family, specifically targeting the p110α catalytic subunit (encoded by PIK3CA) while concurrently inhibiting mTORC1/2 complexes [3] [10]. Kinase inhibitors are categorized by binding mechanism:

  • Type I: Bind active kinase conformation (ATP-competitive)
  • Type II: Target inactive conformations
  • Allosteric: Non-ATP-competitive sites

PWT33597 functions as a Type I inhibitor, leveraging structural mimicry of ATP to occupy the catalytic cleft of both PI3Kα and mTOR. Its design prioritizes isoform selectivity for p110α over other class I isoforms (β, δ, γ), reducing off-target effects common to pan-PI3K inhibitors [10].

Table 1: Classification of PI3K-Targeted Inhibitors

CategoryTarget ProfileExample Agents
Isoform-specificp110α, p110δ, or p110γAlpelisib (p110α), Idelalisib (p110δ)
Pan-PI3KAll class I PI3K isoformsBuparlisib
Dual PI3K/mTORPI3K + mTOR kinasePWT33597, Dactolisib
Dual α/δ inhibitorsp110α + p110δCopanlisib

Historical Development and Rationale for Dual-Target Inhibition

The development of PWT33597 addressed a critical limitation of early PI3K inhibitors: feedback reactivation of the PI3K/AKT/mTOR pathway. When single-target PI3K inhibitors suppress mTORC1, they relieve S6K-mediated negative feedback on upstream signaling, causing rebound AKT activation and tumor survival [2]. Dual inhibition of PI3Kα and mTOR prevents this escape mechanism by simultaneously blocking:

  • PI3Kα-mediated PIP3 production (upstream signal initiation)
  • mTORC1/2-dependent survival signaling (downstream effector)

Preclinical studies demonstrated that dual inhibitors like PWT33597 induce deeper and more sustained pathway suppression than single-agent targeting. For example, in PIK3CA-mutant xenografts, PWT33597 achieved >90% reduction in p-S6 and p-AKT levels compared to ~50% with PI3Kα-only inhibitors [4]. This mechanistic synergy provided the rationale for clinical translation of dual inhibitors.

Role in Targeting Oncogenic Signaling Cascades

PWT33597 disrupts the PI3K/AKT/mTOR axis—a pathway hyperactivated in >50% of cancers via PIK3CA mutations, PTEN loss, or receptor tyrosine kinase amplification [2] [10]. Key oncogenic impacts include:

  • Suppression of glucose metabolism: Inhibits PI3Kα-driven GLUT4 translocation and glycolytic flux in tumors [2]
  • Induction of apoptosis: Blocks mTOR-mediated survival signals (e.g., BCL-2 stabilization)
  • Antiangiogenic effects: Reduces HIF-1α/VEGF production via mTORC1 inhibition

Notably, PWT33597 shows enhanced efficacy against tumors harboring the PIK3CA H1047R kinase-domain mutation. This mutation increases membrane association of p110α, heightening sensitivity to ATP-competitive inhibitors. Biochemical assays revealed PWT33597’s IC50 of 21 nM against H1047R mutants versus 86 nM for helical-domain mutants (E545K) [5].

Table 2: Mutation-Specific Sensitivity to PWT33597

PIK3CA MutationDomainIC50 (nM)Mechanistic Basis
H1047RKinase21Enhanced membrane localization of p110α
E545KHelical86Disrupted p85-p110 inhibitory interface
Wild-type-62Basal catalytic activity

Properties

Product Name

PWT33597

IUPAC Name

NONE

Solubility

Soluble in DMSO

Synonyms

PWT33597 ; PWT 33597; PWT33597; VDC-597; VDC597; VDC 597.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.